4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid
Description
4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a 4-fluoro-phenylethynyl group at the 3-position of the aromatic ring. The ethynyl linkage introduces rigidity and electronic effects, while the fluorine and chlorine substituents modulate lipophilicity and acidity.
Properties
Molecular Formula |
C15H8ClFO2 |
|---|---|
Molecular Weight |
274.67 g/mol |
IUPAC Name |
4-chloro-3-[2-(4-fluorophenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C15H8ClFO2/c16-14-8-5-12(15(18)19)9-11(14)4-1-10-2-6-13(17)7-3-10/h2-3,5-9H,(H,18,19) |
InChI Key |
MTOHNXJAOGCZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura reaction.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Substituent Profiles
Key Observations :
- Ethynyl vs.
- Halogen Positioning : Fluorine at the para position on the phenylethynyl group (target) may improve metabolic stability relative to ortho/meta halogenation in analogs like 4-(3-Chloro-4-fluorophenyl)-BA .
Physicochemical Properties
Molecular Weight and Solubility
*Calculated using fragment-based methods.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
